
5-Methanesulfonylquinolin-8-amine
Descripción general
Descripción
5-Methanesulfonylquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 5-Methanesulfonylquinolin-8-amine involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis
The InChI code for 5-Methanesulfonylquinolin-8-amine is 1S/C10H10N2O2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 .Physical And Chemical Properties Analysis
5-Methanesulfonylquinolin-8-amine is a powder at room temperature . It has a molecular weight of 222.27 .Aplicaciones Científicas De Investigación
Copper-Catalyzed Sulfonylation
Copper-catalyzed sulfonylation of 8-aminoquinoline amides, including compounds similar to 5-Methanesulfonylquinolin-8-amine, has been studied. This process involves using arylsulfonyl hydrazides and copper catalysts to generate aryl sulfones, which have diverse structural applications (Chen et al., 2017).
Reactivity with Thionyl Chloride
Research shows that thionyl chloride can convert 2-methylquinolines into dichloro(2-quinolyl)methanesulphenyl chlorides. These derivatives can react with secondary amines to form thioamides, offering insights into the chemical reactivity of related compounds (Al-Shaar et al., 1988).
Copper-Catalyzed Three-Component Reaction
A copper-catalyzed three-component reaction involving 8-aminoquinoline amides, sulfur dioxide, and aryldiazonium tetrafluoroborates leads to sulfonylative C–H bond functionalization. This produces 5-sulfonyl-8-aminoquinoline amides, showcasing a novel approach to modify compounds like 5-Methanesulfonylquinolin-8-amine (Xia et al., 2018).
Vicarious Nucleophilic Amination
Vicarious nucleophilic amination of nitroquinolines, including structures similar to 5-Methanesulfonylquinolin-8-amine, is another area of study. This process involves converting nitroquinolines to amino products, highlighting a key reaction pathway for these compounds (Szpakiewicz & Grzegożek, 2008).
Synthesis and Antimicrobial Activity
The synthesis and characterization of derivatives like 5-Methanesulfonylquinolin-8-amine, and their antimicrobial activity, have been explored. This includes the study of metal chelates of related compounds (Patel, 2009).
Reaction Kinetics with Platinum Complexes
Studies on the reaction kinetics of compounds like 5-aminoquinoline with platinum complexes provide insights into their potential applications in coordination chemistry and catalysis (Romeo et al., 1994).
Methanetricarboxylates in Heteroarylcarboxamide Synthesis
Methanetricarboxylates have been used for preparing heteroarylcarboxamides, including compounds structurally related to 5-Methanesulfonylquinolin-8-amine. This method is significant for the synthesis of biologically active molecules (Kutyrev & Kappe, 1997).
Microwave-Assisted Amination
Microwave-assisted amination of aryl bromides, including 5- and 8-bromoquinolines, offers an efficient approach to prepare aminoquinolines. This technique can be relevant for synthesizing derivatives of 5-Methanesulfonylquinolin-8-amine (Wang et al., 2003).
Inhibition of Methionine Aminopeptidase
Quinolinyl sulfonamides, related to 5-Methanesulfonylquinolin-8-amine, have been identified as potent inhibitors of methionine aminopeptidase. Understanding this inhibition mechanism can inform the development of therapeutic agents (Huang et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
5-methylsulfonylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGOMUNCDGDSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonylquinolin-8-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1438675.png)
![[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438676.png)

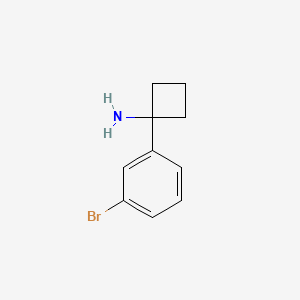
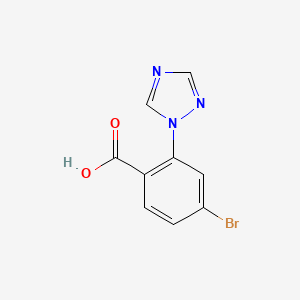
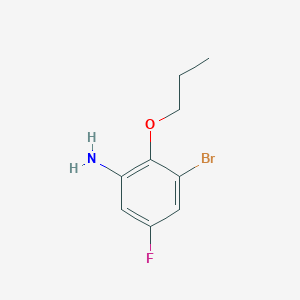
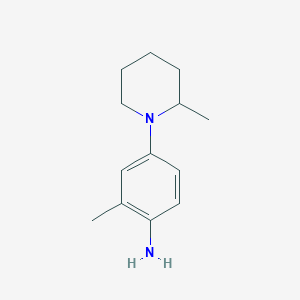
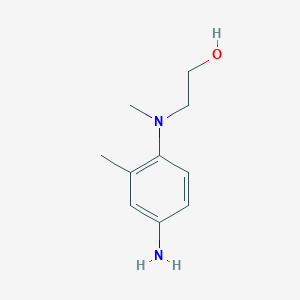
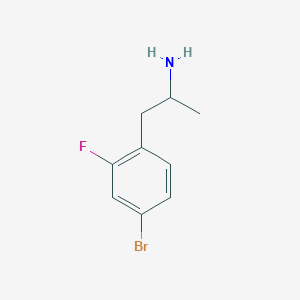
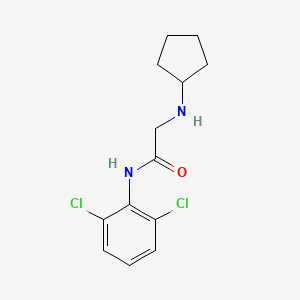

![3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B1438694.png)
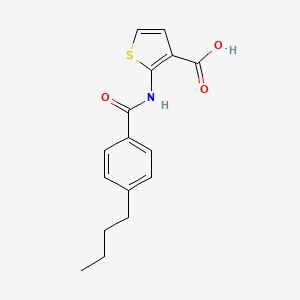
![3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid](/img/structure/B1438697.png)